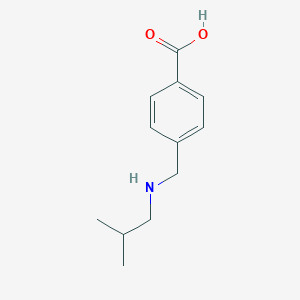![molecular formula C16H16ClNO2 B275577 4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275577.png)
4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid, commonly known as ACEA, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. ACEA is a potent and selective agonist of the CB1 cannabinoid receptor and has been used extensively in scientific research to study the physiological and biochemical effects of CB1 receptor activation.
作用機序
ACEA is a potent and selective agonist of the CB1 cannabinoid receptor, which is primarily expressed in the central nervous system. CB1 receptor activation by ACEA leads to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling pathways are involved in the regulation of a wide range of physiological processes, including pain perception, appetite, and metabolism.
Biochemical and Physiological Effects:
ACEA has been shown to have a wide range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects. It has also been shown to regulate appetite and metabolism, as well as modulate cardiovascular function. ACEA has been used to study the role of the endocannabinoid system in regulating these processes and has provided valuable insights into the mechanisms underlying CB1 receptor activation.
実験室実験の利点と制限
ACEA has several advantages for laboratory experiments, including its potency and selectivity for the CB1 receptor. It has also been extensively studied and characterized, making it a well-established tool for studying the endocannabinoid system. However, ACEA has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research involving ACEA and the endocannabinoid system. One area of interest is the development of more selective CB1 receptor agonists that can be used to study the specific effects of CB1 receptor activation. Another area of interest is the development of CB1 receptor antagonists for the treatment of obesity and other metabolic disorders. Additionally, research is needed to better understand the role of the endocannabinoid system in regulating cardiovascular function and to develop new therapies for cardiovascular disease.
合成法
The synthesis of ACEA involves a multistep process that starts with the reaction of 4-benzyloxybenzyl chloride with 4-chlorophenethylamine to form 4-[[2-(4-chlorophenyl)ethyl]amino]benzyl alcohol. This intermediate is then converted to the final product, 4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid, through a series of reactions involving protection and deprotection of functional groups.
科学的研究の応用
ACEA has been used extensively in scientific research to study the physiological and biochemical effects of CB1 receptor activation. It has been shown to have a wide range of effects on the central nervous system, including analgesic, anxiolytic, and anti-inflammatory effects. ACEA has also been used to study the role of the endocannabinoid system in regulating appetite and metabolism, as well as the effects of CB1 receptor activation on cardiovascular function.
特性
製品名 |
4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
4-[[2-(4-chlorophenyl)ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H16ClNO2/c17-15-7-3-12(4-8-15)9-10-18-11-13-1-5-14(6-2-13)16(19)20/h1-8,18H,9-11H2,(H,19,20) |
InChIキー |
RCKWMLQCHVPEED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)C(=O)O)Cl |
正規SMILES |
C1=CC(=CC=C1CC[NH2+]CC2=CC=C(C=C2)C(=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



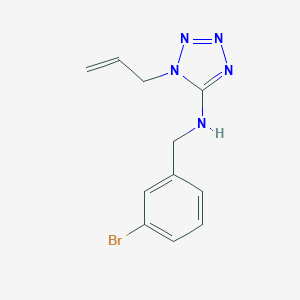
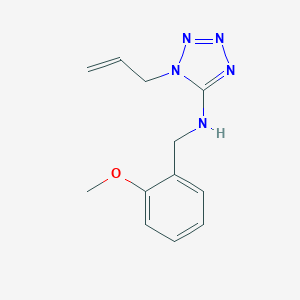
![4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
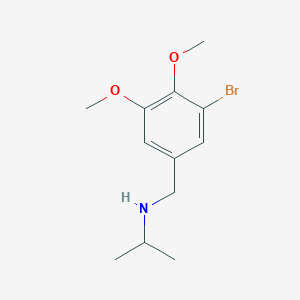
![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)
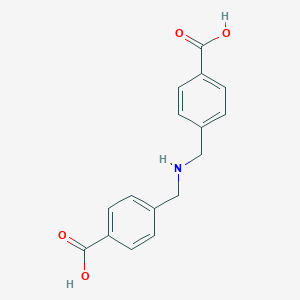
![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)
